

Comparative Guide to the Cross-reactivity of GSK2646264 with other Tyrosine Kinases

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Compound of Interest

Compound Name: GSK2646264

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This guide provides a comparative overview of the tyrosine kinase inhibitor **GSK2646264**, with a focus on its cross-reactivity profile. **GSK2646264** is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key signaling molecule in the inflammatory cascade, particularly in mast cells.[1][2][3] Its development has been geared towards topical administration for inflammatory skin diseases such as chronic urticaria and cutaneous lupus erythematosus.[1][2][4]

Understanding the Selectivity of GSK2646264

GSK2646264 was developed through a lead optimization program aimed at maximizing potency for Syk while ensuring selectivity against other kinases, with a specific focus on Aurora B.[2] Preclinical data indicates that **GSK2646264** exhibits good selectivity over a range of closely related kinases.[1]

Cross-Reactivity Data Summary

While specific quantitative data from a broad kinase panel screening of **GSK2646264** is not publicly available, published research indicates a favorable selectivity profile. The primary source for this information, a 2018 publication by Barker et al. in Bioorganic & Medicinal Chemistry Letters, is frequently cited.[1][2]

Target Kinase	Comparison Kinases	Selectivity Profile	Source
Spleen Tyrosine Kinase (Syk)	Aurora B	Optimized for high selectivity against Aurora B.	[2]
A panel of other kinases	Reported to have at least 30-fold selectivity over 10 other unrelated kinases.	[1]	
Closely related kinases	Described as having "good selectivity".	[1]	

Note: The specific identity of the "10 other unrelated kinases" and their corresponding inhibition data (e.g., IC50 values) are not detailed in the available literature. Access to the full dataset from the primary publication would be required for a complete quantitative comparison.

Experimental Protocols

Below is a representative, detailed methodology for an in vitro kinase assay to determine the cross-reactivity of an inhibitor like **GSK2646264**.

In Vitro Kinase Inhibition Assay Protocol

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK2646264** against a panel of tyrosine kinases.
- Materials:
 - Recombinant human tyrosine kinases (e.g., Syk, Aurora B, and other selected kinases).
 - Kinase-specific peptide substrate.
 - GSK2646264** (test compound).
 - Adenosine-5'-triphosphate (ATP).

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well white microplates.
- Plate reader capable of luminescence detection.

3. Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK2646264** in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. Further dilute the compound in the assay buffer.
- Assay Plate Preparation:
 - Add the diluted **GSK2646264** or vehicle (DMSO) to the appropriate wells of the 384-well plate.
 - Add the recombinant kinase to each well, except for the negative control wells.
 - Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
- Kinase Reaction Initiation:
 - Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
 - Add this solution to all wells to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
- Reaction Termination and Signal Detection (using ADP-Glo™ as an example):
 - Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

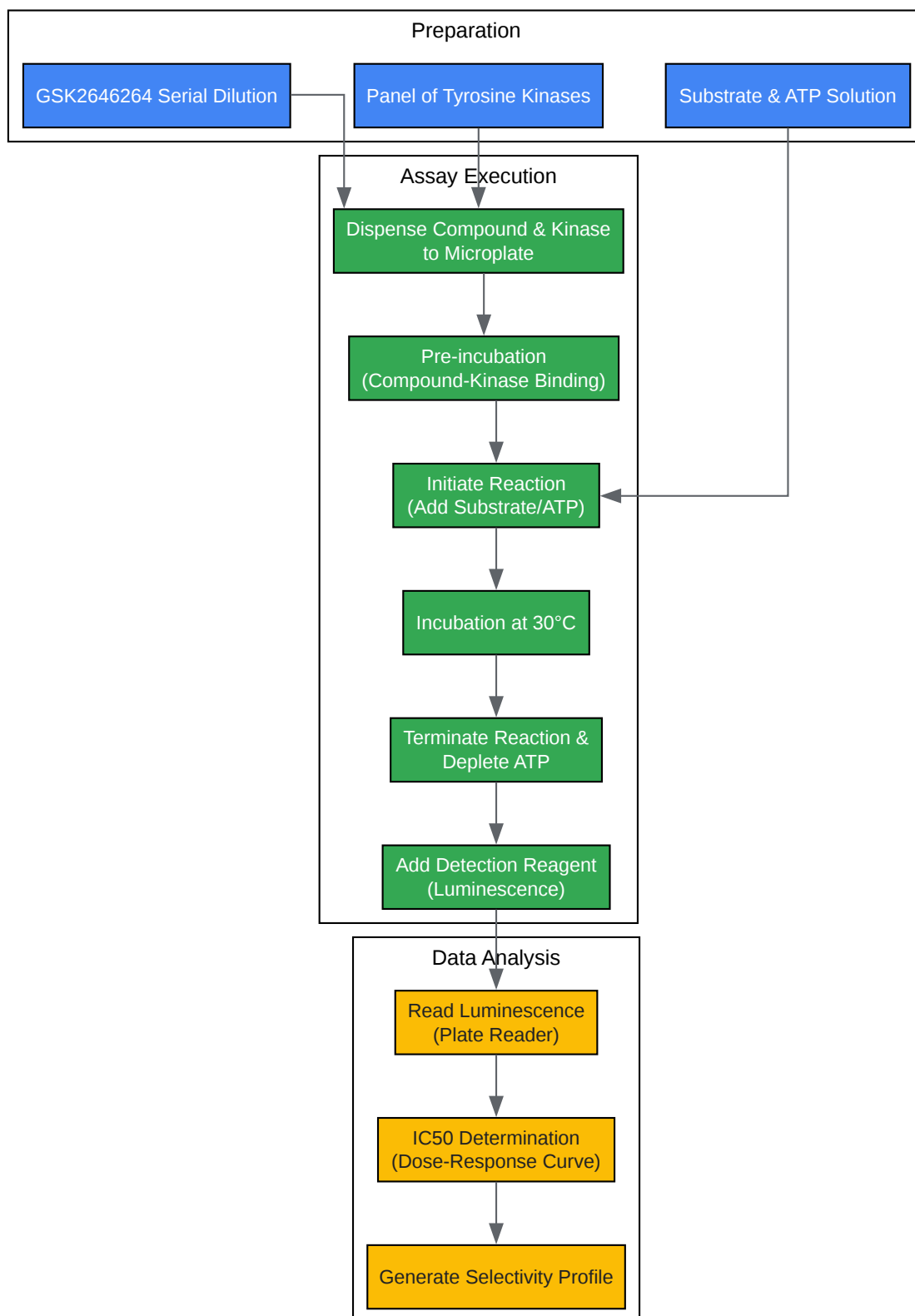
- Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate as per the manufacturer's instructions.
- Data Acquisition: Measure the luminescence of each well using a plate reader.

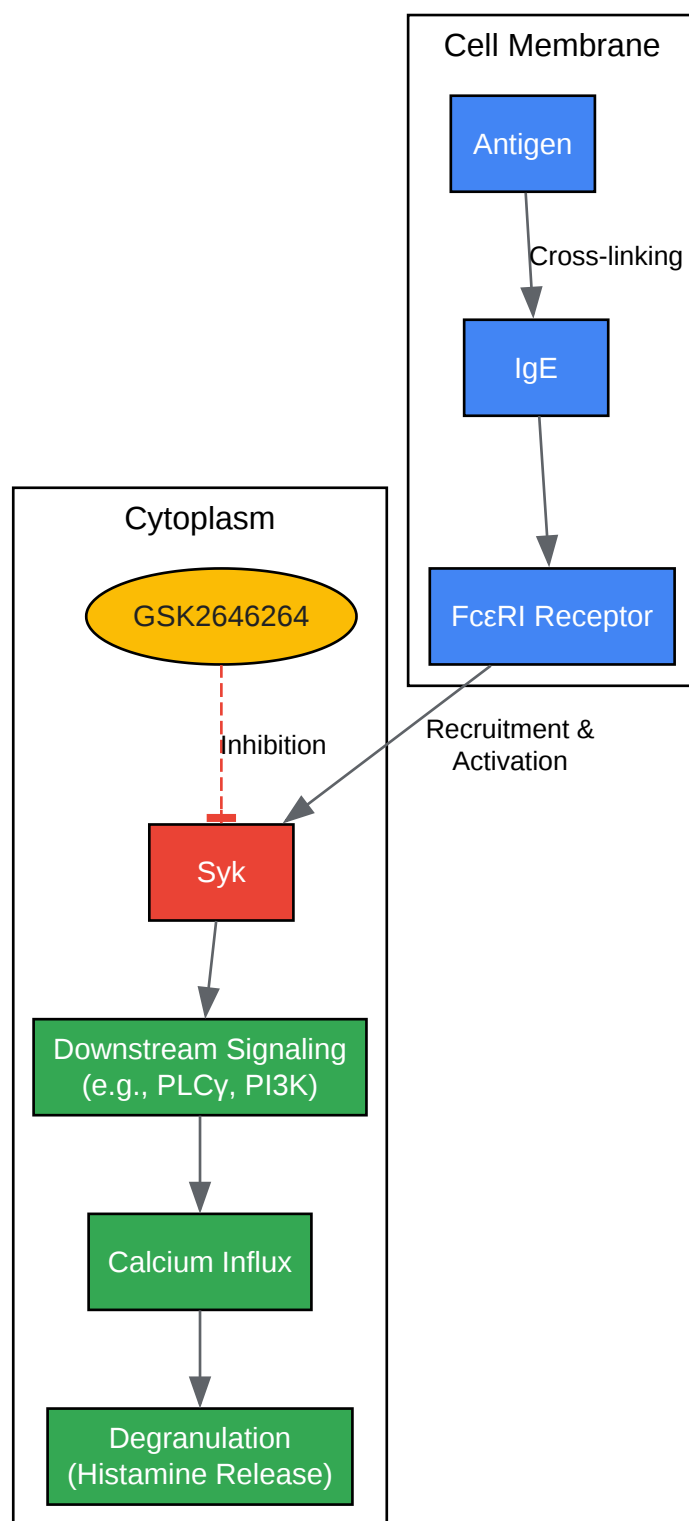
4. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the **GSK2646264** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening





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